2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidoindole core and the attachment of the methoxy and acetamide groups. One study discusses the synthesis of related compounds, where monosubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were used as a starting point .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple rings and functional groups. It may share structural features with flavonoids and extended flavonoids , which typically have a phenyl-substituted benzopyran framework.Scientific Research Applications
Hepatitis B Virus Inhibition
A study by Ivashchenko et al. (2019) discussed a compound similar to the requested one, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one. This compound was evaluated as a new inhibitor of hepatitis B, showing nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro (Ivashchenko et al., 2019).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl compounds, including derivatives related to the specified chemical structure. These compounds exhibited significant cyclooxygenase-1/2 (COX-1/2) inhibition and demonstrated analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
Debnath and Ganguly (2015) reported on the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which showed promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Anticancer Activity
Al-Sanea et al. (2020) developed compounds with the pyrimidine ring, testing their anticancer activity against 60 cancer cell lines. One compound in particular showed notable cancer cell growth inhibition (Al-Sanea et al., 2020).
Molecular Docking Study
Shestakov et al. (2009) explored the reactions of methyl 3-amino-1H-indole-2-carboxylates, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives. These compounds were involved in alkylation at nitrogen atoms, showing potential as molecular docking subjects (Shestakov et al., 2009).
Future Directions
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-29-14-6-4-13(5-7-14)10-23-19(27)11-26-12-24-20-15-8-17(30-2)18(31-3)9-16(15)25-21(20)22(26)28/h4-9,12,25H,10-11H2,1-3H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZFBTGMVZRHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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